N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-4-sulfonamide
Description
N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-4-sulfonamide is a pyrazole-based sulfonamide derivative characterized by two substituted pyrazole rings connected via a methylene (-CH2-) linker. The first pyrazole ring (4-chloro-1-ethyl-1H-pyrazol-5-yl) contains a chlorine substituent at position 4 and an ethyl group at position 1. The second pyrazole (1H-pyrazole-4-sulfonamide) features a sulfonamide group at position 4, with N-methyl and 1,5-dimethyl substitutions. Its synthesis likely involves sulfonamide coupling strategies, analogous to carboxamide derivatives documented in pyrazole chemistry .
Properties
IUPAC Name |
N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-N,1,5-trimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN5O2S/c1-5-18-11(10(13)6-15-18)8-16(3)21(19,20)12-7-14-17(4)9(12)2/h6-7H,5,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUGCUJBMLQKOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)CN(C)S(=O)(=O)C2=C(N(N=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001126932 | |
| Record name | N-[(4-Chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001126932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174870-63-3 | |
| Record name | N-[(4-Chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-4-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1174870-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001126932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
The provided evidence focuses on pyrazole carboxamides (e.g., compounds 3a–3e ), which share core structural motifs with the target sulfonamide. Below is a comparative analysis based on substituents, synthetic yields, physicochemical properties, and spectral data.
Structural and Functional Group Differences
- Functional Groups :
- The target compound contains a sulfonamide (-SO2NH-) group, while compounds 3a–3e are carboxamides (-CONH-). Sulfonamides typically exhibit higher acidity (pKa ~10–11) compared to carboxamides (pKa ~15–17), influencing solubility and reactivity .
- Both classes feature halogen substituents (e.g., Cl in 3a–3e and the target compound) and aromatic/heteroaromatic rings, which enhance stability and modulate electronic properties.
Table 1: Comparison of Pyrazole Carboxamides (3a–3e)
| Compound | Substituents (R1, R2) | Yield (%) | Melting Point (°C) | Molecular Formula |
|---|---|---|---|---|
| 3a | R1 = Ph, R2 = Ph | 68 | 133–135 | C21H15ClN6O |
| 3b | R1 = 4-Cl-Ph, R2 = Ph | 68 | 171–172 | C21H14Cl2N6O |
| 3c | R1 = Ph, R2 = p-tolyl | 62 | 123–125 | C22H17ClN6O |
| 3d | R1 = Ph, R2 = 4-F-Ph | 71 | 181–183 | C21H14ClFN6O |
| 3e | R1 = 4-Cl-Ph, R2 = Ph | 66 | 172–174 | C21H14Cl2N6O |
Physicochemical and Spectroscopic Properties
- Melting Points : Carboxamides 3a–3e show melting points ranging from 123–183°C, influenced by halogenation and aryl substituents. For example, 3b (4-Cl-Ph) melts at 171–172°C, higher than 3a (Ph/Ph, 133–135°C), indicating enhanced crystallinity with electron-withdrawing groups. The target sulfonamide’s melting point is unreported but may differ due to sulfonamide polarity.
- Spectral Data :
- ¹H-NMR : All carboxamides exhibit a singlet near δ 8.12 ppm (pyrazole-H), with aromatic protons between δ 7.21–7.63 ppm. Methyl groups resonate at δ 2.42–2.66 ppm.
- MS : Molecular ions ([M+H]⁺) for 3a–3e range from 403.1–437.1, consistent with their formulae. Sulfonamides generally have higher molecular weights due to the -SO2 group.
Lumping Strategy for Comparative Analysis
highlights the "lumping" of structurally similar compounds to predict properties . While 3a–3e are carboxamides, their pyrazole cores and halogen substituents align with the target sulfonamide, enabling grouped analysis of trends (e.g., Cl substitution increasing melting points). However, functional group differences (sulfonamide vs. carboxamide) limit direct extrapolation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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